molecular formula C41H62O12 B1247201 Avermectin B2a monosaccharide

Avermectin B2a monosaccharide

Cat. No. B1247201
M. Wt: 746.9 g/mol
InChI Key: AIAMVBSMPZPBPX-QPBPBONSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avermectin B2a monosaccharide is a glycoside.

Scientific Research Applications

Biosynthesis and Bioactivity

  • Avermectin B2a monosaccharide, along with other avermectins, is naturally produced by fermenting Streptomyces avermitilis. These compounds show a wide range of biological activities, including antiparasitic, insecticidal, and potential anticancer, antidiabetic, and antifungal properties. The mechanism of action involves the inhibition of electrical impulse transmission in invertebrate muscles and nerves (Batiha et al., 2020).
  • Studies on the biosynthesis pathway of avermectins, including Avermectin B2a, have been conducted. Isolation of certain intermediates in the fermentation process of Streptomyces avermitilis has helped understand the biosynthetic steps preceding the formation of avermectin aglycones (Chen & Inamine, 1989).

Derivative Synthesis and Applications

  • Avermectin B2a aglycon derivatives have been synthesized, showing significant bioactivities such as insecticidal effects against various pests. These derivatives offer insights for further modification and enhancement of avermectin B2a's bioactivity (Huang et al., 2020).
  • Organocatalytic site-selective monoacylation of Avermectin B2a has been achieved, paving the way for the development of more selective and potent endectocidal drugs (Yamada et al., 2016).

Agricultural Applications

  • Avermectin B2a has been effective in controlling plant parasitic nematodes, offering potential applications in agriculture and pest management (Wright et al., 1983).
  • Derivatives of Avermectin B2a have shown promise as novel pesticide candidates, indicating the potential for high-value utilization of avermectin fermentation byproducts (Xu et al., 2022).

properties

Molecular Formula

C41H62O12

Molecular Weight

746.9 g/mol

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-butan-2-yl-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C41H62O12/c1-9-21(2)37-25(6)31(42)19-40(53-37)18-29-16-28(52-40)14-13-23(4)36(51-33-17-32(47-8)35(44)26(7)49-33)22(3)11-10-12-27-20-48-38-34(43)24(5)15-30(39(45)50-29)41(27,38)46/h10-13,15,21-22,25-26,28-38,42-44,46H,9,14,16-20H2,1-8H3/b11-10+,23-13+,27-12+/t21?,22-,25-,26-,28+,29-,30-,31-,32-,33-,34+,35-,36-,37+,38+,40-,41+/m0/s1

InChI Key

AIAMVBSMPZPBPX-QPBPBONSSA-N

Isomeric SMILES

CCC(C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O)C

Canonical SMILES

CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Avermectin B2a monosaccharide

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